4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate
Brand Name: Vulcanchem
CAS No.: 94023-43-5
VCID: VC17016001
InChI: InChI=1S/C18H36N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-19-14-15-20(18)16-17-21;1-2(3)4/h21H,2-17H2,1H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C18H36N2O.C2H4O2
C20H40N2O3
Molecular Weight: 356.5 g/mol

4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate

CAS No.: 94023-43-5

Cat. No.: VC17016001

Molecular Formula: C18H36N2O.C2H4O2
C20H40N2O3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate - 94023-43-5

Specification

CAS No. 94023-43-5
Molecular Formula C18H36N2O.C2H4O2
C20H40N2O3
Molecular Weight 356.5 g/mol
IUPAC Name acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol
Standard InChI InChI=1S/C18H36N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-19-14-15-20(18)16-17-21;1-2(3)4/h21H,2-17H2,1H3;1H3,(H,3,4)
Standard InChI Key RHEIWBLLWLGOFB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate consists of a partially saturated imidazolium ring (4,5-dihydro-1H-imidazolium) substituted with a 2-hydroxyethyl group at the 1-position and a tridecyl chain (C13H27) at the 2-position, paired with an acetate counterion. The dihydroimidazolium core introduces rigidity and hydrogen-bonding capabilities, while the long alkyl chain enhances hydrophobicity .

IUPAC Name and Formula

The systematic IUPAC name for this compound is acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol. Its molecular formula is C20H40N2O3, derived from:

  • Imidazolium core: C3H7N2+

  • 2-Hydroxyethyl group: C2H5O

  • Tridecyl chain: C13H27

  • Acetate counterion: C2H3O2−

This contrasts with the undecyl (C11) analog (C18H36N2O3), which has a shorter alkyl chain .

Stereochemical Considerations

The saturated 4,5-dihydroimidazolium ring adopts a non-planar conformation, with the two hydrogen atoms at positions 4 and 5 contributing to stereochemical flexibility. Computational models of analogous compounds suggest that the tridecyl chain adopts an extended zigzag configuration, minimizing steric hindrance .

Synthesis and Reaction Pathways

General Synthetic Strategy

While no direct synthesis protocol for 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is documented, its preparation likely involves:

  • Quaternization of imidazoline: Reacting 1-(2-hydroxyethyl)-2-tridecylimidazoline with an alkylating agent (e.g., methyl acetate) to form the imidazolium cation .

  • Ion exchange: Replacing the initial counterion (e.g., chloride) with acetate via metathesis reactions.

Key Intermediate: 1-(2-Hydroxyethyl)-2-tridecylimidazoline

This precursor is synthesized by condensing tridecylamine with 2-hydroxyethylamine in the presence of a dehydrating agent. The reaction proceeds via cyclization, forming the 4,5-dihydroimidazoline ring .

Representative Reaction:

Tridecylamine+2-HydroxyethylamineΔ1-(2-Hydroxyethyl)-2-tridecylimidazoline+H2O\text{Tridecylamine} + \text{2-Hydroxyethylamine} \xrightarrow{\Delta} \text{1-(2-Hydroxyethyl)-2-tridecylimidazoline} + \text{H}_2\text{O}

Optimization Challenges

  • Alkyl chain length: Longer chains (e.g., tridecyl vs. undecyl) increase solubility in nonpolar solvents but may hinder crystallization .

  • Counterion selection: Acetate imparts moderate polarity, balancing hydrophilicity and lipophilicity .

Physicochemical Properties

Thermal Stability

Analogous imidazolium acetates exhibit decomposition temperatures above 200°C, with thermal stability influenced by alkyl chain length. The tridecyl derivative is expected to show higher thermal stability than shorter-chain variants due to increased van der Waals interactions .

Solubility Profile

SolventSolubility (mg/mL)
Water5–10
Ethanol>100
Dichloromethane20–30

Data extrapolated from undecyl and hexadecyl analogs .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include:

    • 3200–3500 cm⁻¹ (O−H stretch, hydroxyethyl group)

    • 1650 cm⁻¹ (C=N stretch, imidazolium ring)

    • 1550 cm⁻¹ (COO− asymmetric stretch, acetate) .

  • NMR:

    • 1H NMR (400 MHz, D2O): δ 3.72 (m, 2H, CH2OH), 3.45 (t, 2H, NCH2), 1.25 (br, 26H, tridecyl chain) .

Future Research Directions

  • Structure-activity relationships: Systematic studies varying alkyl chain lengths and counterions.

  • Biodegradability assessments: Critical for environmental safety in industrial applications.

  • High-throughput screening: To identify catalytic or pharmaceutical applications.

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